Fmoc-4-(4-aminophenyl)butanoic acid

Beschreibung

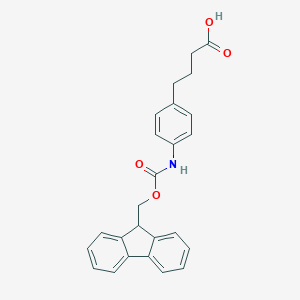

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c27-24(28)11-5-6-17-12-14-18(15-13-17)26-25(29)30-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,12-15,23H,5-6,11,16H2,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPZRHXDZBKJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Precursor Derivatization for Fmoc 4 4 Aminophenyl Butanoic Acid

Convergent and Linear Synthesis Approaches to Fmoc-4-(4-aminophenyl)butanoic Acid

The synthesis of this compound is most commonly achieved through a linear approach, which is direct and effective. This strategy begins with the precursor molecule, 4-(4-aminophenyl)butanoic acid, and introduces the fluorenylmethoxycarbonyl (Fmoc) protecting group in a key functionalization step.

Strategic Functionalization of 4-(4-Aminophenyl)butanoic Acid Precursors

The primary precursor for the synthesis is 4-(4-aminophenyl)butanoic acid. sigmaaldrich.com This molecule possesses two key functional groups: an aromatic primary amine and a terminal carboxylic acid. The synthetic strategy hinges on the selective N-acylation of the amino group with an Fmoc reagent. The carboxylic acid group typically does not interfere with this reaction under controlled basic conditions, allowing for direct and selective protection of the amine. The reactivity of the amino group is leveraged to form a stable carbamate (B1207046) linkage with the Fmoc moiety. organic-chemistry.org

The synthesis of the precursor itself, 4-phenylbutyric acid derivatives, can be accomplished via methods such as the reaction of benzene (B151609) with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride. google.com

Optimized Fmoc Protection Techniques for Selective Amine Functionalization

The core of the synthesis is the protection of the primary amino group with the Fmoc group. This transformation is a base-induced β-elimination-sensitive protection, crucial for applications in solid-phase peptide synthesis (SPPS). chempep.com The Fmoc group is stable to acidic conditions but is readily cleaved by bases, most commonly a solution of piperidine (B6355638) in an organic solvent. chempep.com

Several reagents can be used to introduce the Fmoc group, with 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) and 9-fluorenylmethyl chloroformate (Fmoc-Cl) being the most common. The reaction is typically performed by dissolving the precursor, 4-(4-aminophenyl)butanoic acid, in an aqueous solvent mixture, such as dioxane/water or acetone/water, in the presence of a mild base like sodium bicarbonate or triethylamine. nih.gov The base deprotonates the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Fmoc reagent.

A general procedure involves adding the Fmoc-OSu reagent dissolved in dioxane to an ice-cooled, stirred solution of the amino acid in aqueous base. nih.gov The reaction is allowed to proceed for several hours, after which the product is isolated by acidification, which precipitates the Fmoc-protected acid, followed by extraction and purification. nih.gov Other advanced reagents, such as stable Fmoc-benzotriazoles, have also been developed to provide high yields of Fmoc-protected amino acids free from impurities. organic-chemistry.org

Reaction Condition Optimization for Enhanced Synthetic Efficiency and Purity

Optimizing reaction conditions is paramount to maximize the yield and purity of this compound, minimizing side product formation and simplifying downstream purification.

Selection of Solvents, Coupling Reagents, and Additives

The choice of solvent is a critical parameter in the synthesis. Solvents must effectively dissolve both the amino acid precursor and the Fmoc-protecting reagent. researchgate.net For Fmoc protection reactions, mixtures of water with organic solvents like dioxane, acetone, or acetonitrile (B52724) are common. nih.govresearchgate.net In the context of using the final product in SPPS, solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are frequently employed. chempep.com However, due to toxicity concerns, research into greener solvents is ongoing. researchgate.net Solvents like PolarClean, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and N-butyl pyrrolidone (NBP) are being explored as alternatives to DMF. researchgate.net

The solubility of Fmoc-amino acids and related reagents is a key consideration for efficient synthesis, particularly in automated SPPS. The table below summarizes the solubility of representative reagents in various solvents, highlighting the challenges and opportunities in solvent selection.

| Reagent/Amino Acid | Solvent | Solubility | Reference |

| Most Fmoc-amino acids | PolarClean | >0.4 M | researchgate.net |

| Coupling Additive (OxymaPure) | PolarClean | >0.9 M | researchgate.net |

| Coupling Additive (HOBt) | PolarClean | >0.9 M | researchgate.net |

| Fmoc-amino acids | Dimethyl Sulfoxide (DMSO) | Good | unifi.it |

| Fmoc-amino acids | Cyclopentanone | Partial | unifi.it |

| Fmoc-amino acids | Anisole / Acetates | Poor | unifi.it |

For subsequent use in peptide synthesis, coupling reagents are essential for forming amide bonds. While not used for the Fmoc-protection step itself, they are critical for the application of the final product. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and acyluronium/aminium salts like HBTU and HATU, often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. chempep.com The base used, typically N,N-diisopropylethylamine (DIPEA), must be chosen carefully, as it can sometimes induce racemization. chempep.com

Kinetic and Thermodynamic Control in Reaction Pathways

The principles of kinetic versus thermodynamic control determine the final product composition when competing reaction pathways exist. wikipedia.org A reaction is under kinetic control when the product ratio is determined by the rates of formation, favoring the product that forms fastest (i.e., has the lowest activation energy). jackwestin.comlibretexts.org A reaction is under thermodynamic control when it is reversible, allowing an equilibrium to be established, which favors the most stable product. jackwestin.comlibretexts.org

The Fmoc protection of an amine is a classic example of a reaction designed to be under kinetic control . The goal is to rapidly and irreversibly form the stable Fmoc-carbamate. organic-chemistry.org The reaction conditions, such as using a highly reactive electrophile like Fmoc-OSu at low to ambient temperatures, are chosen to ensure a high reaction rate and to prevent any potential reverse reaction or side reactions. nih.govmasterorganicchemistry.com If the reaction were allowed to become reversible (thermodynamic control), there would be a risk of the protecting group being cleaved or migrating, leading to a complex mixture of products. Therefore, the conditions are optimized to ensure that the desired kinetically favored product is formed exclusively and in high yield. wikipedia.org

Development of Stereoselective Synthetic Pathways for Chiral Analogues of Butanoic Acid Derivatives

While this compound is an achiral molecule, there is significant interest in developing chiral analogues for use as building blocks in advanced peptidomimetics and pharmaceuticals. Introducing a stereocenter into the butanoic acid backbone can profoundly influence the biological activity and conformational properties of the resulting peptides.

Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule. Several strategies can be applied to generate chiral butanoic acid derivatives:

Asymmetric Catalysis : This approach uses a small amount of a chiral catalyst to induce stereoselectivity. For instance, the asymmetric addition of diethyl malonate to nitroalkenes, catalyzed by a chiral Ni(II) complex, has been used to synthesize precursors to nonracemic 3-substituted 4-aminobutanoic acids. researchgate.net Similarly, chiral organocatalysts have been developed for various asymmetric transformations that could be adapted to this class of compounds. mdpi.com

Biocatalysis : Enzymes offer unparalleled stereoselectivity. Amino acid dehydrogenases (AADHs) can be used for the asymmetric reductive amination of α-keto acids to produce optically pure amino acids. acs.org By engineering the enzyme's active site, AADHs have been successfully adapted to accommodate bulky substrates, a strategy that could be applied to the synthesis of chiral analogues of 4-phenylbutanoic acid from a corresponding α-keto acid precursor like 2-oxo-4-phenylbutyric acid. acs.org

Use of Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed. While effective, this method involves additional synthetic steps compared to catalytic approaches.

An example of a related chiral synthesis is the preparation of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid (phenibut), where the chirality at the C-3 position is crucial for its neurotropic activity. researchgate.net These established methodologies for creating chiral centers in similar structures provide a clear roadmap for the future development of stereoselective pathways to novel chiral analogues of this compound.

Comparative Analysis of Synthetic Routes: Advantages for Scale-Up and Industrial Applications

The primary method for synthesizing this compound involves the reaction of 4-(4-aminophenyl)butanoic acid with an activated Fmoc reagent. The most common reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu). The selection of the reagent and reaction conditions significantly impacts the process's efficiency, purity of the final product, and its viability for industrial applications.

A prevalent approach is the Schotten-Baumann reaction, which is conducted in a biphasic system typically comprising an organic solvent (like dioxane or dichloromethane) and an aqueous basic solution (such as sodium bicarbonate or sodium carbonate). nih.govtotal-synthesis.com This method is widely used due to the ready availability and relatively low cost of Fmoc-Cl.

A typical laboratory-scale synthesis using Fmoc-Cl would involve dissolving 4-(4-aminophenyl)butanoic acid in an aqueous solution of sodium carbonate. A solution of Fmoc-Cl in an organic solvent like dioxane is then added portion-wise while maintaining the pH and temperature. After the reaction is complete, the mixture is worked up by acidification to precipitate the Fmoc-protected product, which is then filtered, washed, and dried.

For industrial-scale production, several factors must be considered when choosing a synthetic route:

Reagent Stability and Handling: Fmoc-Cl is an acid chloride and is sensitive to moisture and heat, which can complicate storage and handling on a large scale. total-synthesis.com Fmoc-OSu, a succinimide ester, offers greater stability, making it a more attractive option for industrial settings despite its higher initial cost. total-synthesis.com

Reaction Purity and By-products: A significant challenge in Fmoc protection is the potential for the formation of by-products. With Fmoc-Cl, the formation of di- and even tri-peptidic impurities can occur, which are often difficult to separate from the desired product. mdpi.com The use of Fmoc-OSu is reported to reduce the formation of these oligomeric impurities. total-synthesis.com

Process Optimization for Scale-Up: Transitioning from laboratory to industrial scale requires careful optimization of reaction parameters. This includes managing the exothermicity of the reaction, ensuring efficient mixing in large reactors, and developing robust and scalable purification methods. For instance, a study on the synthesis of other Fmoc-amino acids highlighted the importance of pH control during the reaction to achieve high yield and purity. nih.gov

Green Chemistry Principles: Modern industrial synthesis increasingly emphasizes the use of environmentally benign solvents and processes. Aqueous media for the reaction, as seen in some Fmoc-protection protocols, are advantageous from a green chemistry perspective. altabioscience.com

To enhance purity and yield, especially in large-scale synthesis, modifications to the standard procedures have been developed. One such strategy involves the temporary silylation of the carboxylic acid group of the amino acid before the introduction of the Fmoc group. This prevents the formation of Fmoc-amino acid oligomers. chemimpex.com Another innovative approach for large-scale production of functionalized amino acids involves a copper(II) complexation strategy. This method allows for selective protection of the amino group in a one-pot process, often without the need for chromatography, leading to excellent yield and purity on a multi-kilogram scale. nih.govresearchgate.net

The table below provides a comparative overview of the common synthetic routes for the preparation of this compound, highlighting their advantages and disadvantages for industrial scale-up.

Table 1. Comparative Analysis of Synthetic Routes for this compound

| Synthetic Route | Key Reagents | Typical Reaction Conditions | Advantages for Scale-Up | Disadvantages for Scale-Up |

| Schotten-Baumann with Fmoc-Cl | 4-(4-aminophenyl)butanoic acid, Fmoc-Cl, Na₂CO₃ | Biphasic: Dioxane/Water, Room Temperature | Readily available and cost-effective reagent (Fmoc-Cl). nih.gov | Fmoc-Cl is moisture and heat sensitive. total-synthesis.com Potential for oligomeric by-product formation. mdpi.com |

| Fmoc-OSu Method | 4-(4-aminophenyl)butanoic acid, Fmoc-OSu, Base (e.g., NaHCO₃) | Organic solvent (e.g., Acetone, DMF) | Fmoc-OSu is more stable than Fmoc-Cl. total-synthesis.com Lower incidence of side reactions, leading to higher purity. total-synthesis.com | Higher reagent cost compared to Fmoc-Cl. |

| Silylation-Assisted Synthesis | 4-(4-aminophenyl)butanoic acid, Silylating agent (e.g., TMS-Cl), Fmoc-Cl/Fmoc-OSu | Anhydrous conditions for silylation, followed by Fmoc protection | Suppresses the formation of di- and tri-peptidic impurities, leading to higher purity. chemimpex.com | Requires an additional reaction step and anhydrous conditions, adding to process complexity and cost. |

| Copper Complexation Strategy | 4-(4-aminophenyl)butanoic acid, Cu(II) salt, Fmoc-reagent | Aqueous or biphasic system | High yield and purity, often without chromatography. researchgate.net Scalable to multi-kilogram production. nih.gov One-pot procedure can be advantageous. | Requires additional steps for complex formation and decomplexation. May not be universally applicable to all amino acids. |

Applications of Fmoc 4 4 Aminophenyl Butanoic Acid in Advanced Peptide Chemistry and Biomolecular Construction

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence on a solid support. Fmoc-4-(4-aminophenyl)butanoic acid is readily integrated into standard Fmoc-based SPPS protocols, expanding the chemical diversity of peptides that can be synthesized.

The primary role of this compound in SPPS is as a non-canonical amino acid building block. Unlike the 20 proteinogenic amino acids, this synthetic compound introduces a unique combination of an aromatic ring and an aliphatic chain into the peptide backbone. This allows for the creation of diverse peptide scaffolds with modified structures and functions. The incorporation of such non-natural elements can lead to peptides with enhanced stability against enzymatic degradation, improved receptor binding affinity, and novel pharmacological profiles.

The structure of this compound is particularly advantageous. The Fmoc group provides temporary protection of the amino group, which can be selectively removed under mild basic conditions to allow for the coupling of the next amino acid in the sequence. The carboxylic acid function enables its attachment to the free amino group of the growing peptide chain.

The site-specific incorporation of this compound into a growing peptide chain follows the standard procedures of Fmoc-SPPS. The process involves the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the this compound. This coupling is typically mediated by standard activating reagents used in peptide synthesis.

Common coupling reagents and the general steps for incorporation are outlined in the table below:

| Step | Procedure | Reagents/Conditions |

| 1. Resin Swelling | The solid support resin is swelled in a suitable solvent. | Dichloromethane (B109758) (DCM) or N,N-Dimethylformamide (DMF) |

| 2. Fmoc Deprotection | The Fmoc protecting group from the N-terminus of the growing peptide chain is removed. | 20% piperidine (B6355638) in DMF |

| 3. Washing | The resin is washed to remove excess deprotection reagent and by-products. | DMF, DCM, Isopropanol |

| 4. Coupling | This compound is activated and coupled to the free N-terminus. | Activating agents such as HBTU/HOBt or HATU in the presence of a base like DIPEA. |

| 5. Washing | The resin is washed to remove unreacted reagents and by-products. | DMF, DCM |

This cycle is repeated to elongate the peptide chain with other natural or non-natural amino acids until the desired sequence is complete. The final peptide is then cleaved from the solid support and deprotected.

Synthesis of Complex Peptide Architectures and Engineered Peptides

The unique structural features of this compound make it a valuable tool for the synthesis of complex and engineered peptide structures that go beyond simple linear chains.

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability and oral bioavailability. This compound serves as an excellent linker in the design of peptidomimetics. The butanoic acid portion provides a flexible aliphatic spacer, while the aminophenyl group introduces a rigid aromatic component. This combination allows for precise control over the distance and orientation between different parts of a molecule, which is crucial for optimizing interactions with biological targets.

By incorporating this linker, chemists can connect different peptide fragments or attach non-peptidic moieties, such as small molecule drugs or imaging agents, to a peptide scaffold. This modular approach facilitates the development of novel therapeutic and diagnostic agents with tailored functionalities.

The bifunctional nature of the aminophenyl group in this compound, once deprotected, can be exploited to create branched peptide structures. After the initial incorporation into a linear peptide chain via its carboxylic acid, the amino group on the phenyl ring can be deprotected and used as an attachment point for a second peptide chain. This results in a branched peptide with two distinct chains connected to the central linker.

Furthermore, this linker can be instrumental in the synthesis of cyclized peptides. By incorporating this compound and another amino acid with a reactive side chain at different positions in a linear peptide, a covalent bond can be formed between the two side chains to create a cyclic structure. Peptide cyclization is a widely used strategy to improve peptide stability, receptor selectivity, and binding affinity.

Utilization for the Generation of Peptide Thioester Precursors in Ligation Reactions

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large proteins by joining together smaller, unprotected peptide fragments. A key requirement for NCL is the presence of a C-terminal thioester on one peptide fragment and an N-terminal cysteine on the other.

While not a direct precursor in its initial form, the aminophenyl moiety of 4-(4-aminophenyl)butanoic acid can be chemically modified to generate a handle for the introduction of a thioester. After incorporation into a peptide, the amino group on the phenyl ring can be converted into a different functional group that facilitates the attachment of a thiol, which is then used to form the peptide thioester. This indirect application underscores the versatility of this building block in advanced protein synthesis methodologies.

Application in Native Chemical Ligation (NCL) for Segment Condensation

There is currently no available scientific literature detailing the direct application of This compound in Native Chemical Ligation (NCL) for the condensation of peptide segments.

Development of Novel Linkers for C-Terminal Peptide Thioester Formation in Fmoc-SPPS

Detailed research findings and data on the use of This compound for the development of novel linkers for C-terminal peptide thioester formation in Fmoc-SPPS are not present in the current body of scientific literature.

Exploration in Medicinal Chemistry and Advanced Drug Delivery Systems Utilizing Fmoc 4 4 Aminophenyl Butanoic Acid

Design and Synthesis of Novel Therapeutic Agents and Small Molecule Modulators

Fmoc-4-(4-aminophenyl)butanoic acid serves as a critical building block in the synthesis of new therapeutic agents. chemimpex.com Its structure allows for the strategic introduction of a phenylbutanoic acid moiety into a target molecule. The Fmoc protecting group provides a stable yet readily cleavable handle for solid-phase synthesis, a common technique in drug discovery. This enables the construction of libraries of compounds for screening and optimization. The phenyl ring can be further functionalized to modulate the compound's pharmacological properties, such as binding affinity, selectivity, and pharmacokinetic profile.

Application as a Core Linker Component in Biopharmaceutical Conjugates

The development of biopharmaceutical conjugates, which combine the targeting specificity of biologics with the potency of small molecule drugs, has revolutionized medicine. This compound and its derivatives play a pivotal role as linkers in these complex molecules. chemimpex.commdpi.comwuxiapptec.com

| Biopharmaceutical Conjugate | Role of Linker | Key Feature of this compound |

| Antibody-Drug Conjugates (ADCs) | Connects the antibody to the cytotoxic payload. | Provides a stable connection that can be cleaved at the target site. |

| Proteolysis-Targeting Chimeras (PROTACs) | Links the target protein-binding ligand to the E3 ligase-binding ligand. | Offers appropriate length and flexibility for the ternary complex formation. |

Engineering of Antibody-Drug Conjugates (ADCs) for Targeted Therapies

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that deliver a potent cytotoxic agent directly to cancer cells. mdpi.comnih.govglpbio.com The linker that connects the antibody to the drug is a critical component of an ADC, influencing its stability, efficacy, and safety. mdpi.comwuxiapptec.comnih.gov Linkers derived from butanoic acid, such as those related to this compound, can be designed to be either cleavable or non-cleavable. wuxiapptec.commedchemexpress.com

Cleavable linkers are designed to release the cytotoxic payload under specific conditions found within the tumor microenvironment or inside cancer cells, such as low pH or the presence of certain enzymes. wuxiapptec.com For example, a linker incorporating a 4-(4′-acetylphenoxy)butanoic acid moiety has been used in an acid-labile ADC. mdpi.com The butanoic acid chain in these linkers can be modified to control the rate of drug release. Non-cleavable linkers, on the other hand, release the drug upon degradation of the entire ADC within the lysosome of the target cell. nih.gov The choice of linker depends on the specific drug, target, and desired mechanism of action.

Development of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are novel therapeutic modalities that harness the cell's own protein degradation machinery to eliminate disease-causing proteins. broadpharm.com A PROTAC molecule consists of two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a linker. broadpharm.com The linker's length, rigidity, and chemical composition are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

This compound and similar aliphatic linkers are valuable in the synthesis of PROTACs. glpbio.combroadpharm.com The Fmoc group allows for controlled, stepwise synthesis, while the butanoic acid chain provides a flexible spacer. broadpharm.com Researchers can systematically vary the length and composition of the linker to optimize the potency and selectivity of the PROTAC.

Functionalization Strategies for Enhanced Drug Targeting and Controlled Release Systems

Beyond its role as a linker, this compound and its derivatives are used to functionalize drug delivery systems, such as nanoparticles, to improve their therapeutic performance. chemimpex.comnih.govnih.gov Functionalization involves modifying the surface of these carriers to enhance their stability, targeting capabilities, and drug release profiles. nih.govnih.gov

The carboxylic acid group of 4-(4-aminophenyl)butanoic acid can be used to attach targeting ligands, such as antibodies or peptides, to the surface of a nanoparticle. sigmaaldrich.com This allows the drug carrier to specifically accumulate at the site of disease, increasing the therapeutic efficacy while minimizing off-target side effects. The phenyl ring can also be modified to introduce stimuli-responsive elements, enabling controlled drug release in response to specific triggers like pH or enzymes present in the target tissue. chemimpex.comresearchgate.net

Contributions to Diverse Functional Group Introduction in Medicinal Chemistry

The chemical structure of this compound provides medicinal chemists with a versatile platform for introducing a variety of functional groups into a molecule. chemimpex.comashp.org The primary amine, after deprotection of the Fmoc group, can be readily modified to introduce a wide range of functionalities through amide bond formation or other chemical reactions. broadpharm.com

This ability to introduce diverse chemical motifs is essential for lead optimization in drug discovery. By systematically altering the functional groups on the phenyl ring or the butanoic acid chain, chemists can fine-tune the physicochemical properties of a compound, such as its solubility, lipophilicity, and metabolic stability. This iterative process of chemical modification is crucial for developing drug candidates with optimal therapeutic properties.

Bioconjugation Strategies and Development of Advanced Molecular Probes with Fmoc 4 4 Aminophenyl Butanoic Acid

Chemoselective Ligation Techniques for Biomolecule Conjugation

Chemoselective ligation refers to the reaction of two functional groups with each other in the presence of a multitude of other potentially reactive groups. The unique structure of Fmoc-4-(4-aminophenyl)butanoic acid, with its orthogonally protected amine and a free carboxylic acid, is ideally suited for such specific conjugation strategies.

Amide Bond Formation Mechanisms with Primary Amine Substrates

The formation of a stable amide bond is a cornerstone of bioconjugation, linking a carboxylic acid to a primary amine, such as the ε-amine of a lysine (B10760008) residue in a protein. The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable and requires the "activation" of the carboxylic acid to proceed under mild, biocompatible conditions. luxembourg-bio.com This activation converts the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine. luxembourg-bio.com

The process for this compound involves activating its terminal carboxylic acid. This is commonly achieved using carbodiimide (B86325) reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an auxiliary nucleophile like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). luxembourg-bio.comnih.gov The carbodiimide first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis but can be converted into a more stable active ester by reacting with NHS or HOBt. This active ester then efficiently reacts with the primary amine on the target biomolecule to form the desired amide bond, releasing the NHS or HOBt. luxembourg-bio.com

| Common Coupling Reagents for Amide Bond Formation | Mechanism of Action | Key Characteristics |

| DCC (Dicyclohexylcarbodiimide) | Forms an O-acylisourea intermediate that reacts with an amine. luxembourg-bio.com | Produces an insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration. luxembourg-bio.com |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Similar to DCC, but the urea (B33335) byproduct is water-soluble, facilitating easier purification in aqueous reactions. nih.gov | Widely used in bioconjugation due to its solubility and compatibility with aqueous buffers. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Forms a highly reactive OAt-active ester. luxembourg-bio.comnih.gov | Known for high coupling efficiency and rapid reaction times, especially for sterically hindered substrates. |

| HOBt (1-Hydroxybenzotriazole) | Used as an additive with carbodiimides to form active esters, increase efficiency, and suppress side reactions like racemization. nih.govnih.gov | A common additive that improves the yield and purity of the final conjugate. |

Orthogonal Reactivities for Multi-Component Bioconjugation Architectures

Orthogonal chemistry involves the use of multiple specific reactions that can occur in the same vessel without interfering with one another. This compound is an excellent tool for building multi-component systems due to its two distinct reactive sites governed by different reaction conditions.

The molecule's reactivity can be controlled in a stepwise manner:

First Ligation (Carboxylic Acid): The free carboxylic acid can be coupled to a primary amine on a first component (e.g., a protein, peptide, or functionalized surface) using the standard activation chemistry described above (e.g., EDC/NHS). The Fmoc group remains stable under these typically neutral to slightly acidic conditions.

Deprotection (Fmoc Group Removal): The Fmoc group is exceptionally labile to basic conditions. nih.gov Treatment with a mild base, most commonly a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF), swiftly removes the Fmoc protecting group, revealing the primary aromatic amine. broadpharm.com This deprotection step does not affect the newly formed amide bond.

Second Ligation (Aromatic Amine): The newly exposed primary amine becomes a handle for a second, distinct conjugation reaction. It can be acylated with another activated carboxylic acid, reacted with an isothiocyanate to form a thiourea (B124793) linkage, or used in other amine-specific chemistries.

This orthogonal strategy allows for the precise, stepwise assembly of complex bioconjugates. For instance, a targeting antibody could be linked via its lysine residues to the carboxylic acid of this compound. Following purification and Fmoc deprotection, a diagnostic imaging agent (e.g., a fluorophore with a carboxyl group) could be attached to the newly exposed amine, creating a targeted molecular probe.

Fabrication of Functionalized Nanomaterials and Hybrid Systems

The ability to functionalize the surface of nanomaterials is critical for their application in biotechnology and diagnostics. This compound serves as a versatile linker for covalently attaching biomolecules to various nanostructures, thereby imparting biological specificity and function.

Covalent Conjugation to Gold Nanoparticles for Tunable Superstructures

Gold nanoparticles (AuNPs) are widely used in diagnostics and materials science due to their unique optical and electronic properties. Covalent functionalization is often preferred over simple adsorption to ensure the stability of the conjugate. aurion.nl this compound can be used to create well-defined, functionalized AuNPs.

A key objective in this area is the creation of monofunctionalized nanoparticles, which can serve as building blocks for assembling precisely controlled linear arrays and other superstructures. nih.gov Research has demonstrated that solid-phase reactions can be employed to achieve this. In one approach, AuNPs functionalized with a shell of carboxylic acids were covalently ligated to lysine residues immobilized on a solid-phase resin. nih.gov The low density of lysine on the resin ensured that the nanoparticles reacted in a 1:1 ratio. Subsequent cleavage from the resin yielded Fmoc-Lys-monofunctionalized gold nanoparticles. nih.gov This method highlights the power of using Fmoc-protected amino acids in combination with solid-phase synthesis to control nanoparticle functionalization with high selectivity. nih.gov

| Research Findings: Solid-Phase Synthesis of Monofunctionalized AuNPs | |

| Objective | To prepare Fmoc-amino acid nanoparticle building blocks for peptide synthesis. nih.gov |

| Methodology | Carboxylic acid-containing gold nanoparticles were covalently ligated to Fmoc-Lys-substituted polymer resins. nih.gov |

| Key Finding | The low density of lysine on the matrix enabled a 1:1 reaction ratio between the nanoparticles and the amino acid. nih.gov |

| Result | Fmoc-Lys-monofunctionalized gold nanoparticles were obtained with a yield of 3-15%. nih.gov |

| Significance | The method is highly selective and efficient for preparing monofunctionalized nanoparticles, essential for fabricating tunable superstructures. nih.gov |

Integration with Carbon Nanomaterials (e.g., Fullerenes, Carbon Nano-Onions) for Sensing Applications

Carbon nanomaterials, including fullerenes and carbon nano-onions, possess exceptional mechanical and electronic properties that make them attractive candidates for advanced sensors. However, their utility is often limited by poor solubility and a lack of specific recognition capabilities. Covalent functionalization can overcome these limitations.

This compound can be integrated with these materials to create hybrid systems for sensing. A common strategy involves first oxidizing the surface of the carbon nanomaterial to introduce carboxylic acid groups. The deprotected amine of 4-(4-aminophenyl)butanoic acid (after Fmoc removal) can then be covalently attached to these carboxylated nanomaterials via standard amide bond formation (e.g., using EDC). This functionalization not only improves the dispersibility of the nanomaterials in biological media but also introduces a specific chemical handle. The attached phenylbutanoic acid linker can then be used to immobilize enzymes, antibodies, or other biorecognition elements, turning the hybrid material into a highly specific electrochemical or optical sensor.

Development of Diagnostic Tools and Molecular Imaging Agents

The development of advanced diagnostic tools relies on the ability to link a targeting moiety (which recognizes a specific disease marker) to a signaling moiety (which generates a detectable signal). This compound is an effective linker for constructing such agents. chemimpex.com Its utility lies in its ability to connect different molecular components while providing adequate spatial separation, which helps ensure that the individual components retain their biological function.

The orthogonal handles of the molecule allow for a modular approach to probe design. For example:

An antibody fragment (Fab) that targets a cancer-specific antigen can be conjugated to the carboxylic acid of this compound.

After deprotection, a chelating agent capable of binding a radioactive metal isotope (for PET or SPECT imaging) can be attached to the exposed amine.

The resulting conjugate is a targeted radiopharmaceutical that can specifically accumulate at a tumor site, allowing for sensitive and specific imaging of the disease. The phenylbutanoic acid structure acts as a well-defined spacer, preventing the bulky chelator and radiometal from interfering with the antibody's antigen-binding site. This modular approach, enabled by versatile linkers like this compound, is a powerful strategy in the development of next-generation diagnostic and theranostic agents. chemimpex.com

Ligand-Targeting Strategies for Disease Detection and Visualization

Ligand-targeting is a powerful strategy that utilizes the high affinity and specificity of a ligand for its biological target to deliver an imaging or therapeutic agent to a specific site in the body. This approach is widely employed in oncology to target receptors or antigens that are overexpressed on the surface of cancer cells.

One of the most well-studied targets for this strategy is the Prostate-Specific Membrane Antigen (PSMA) . PSMA is a transmembrane glycoprotein (B1211001) that is significantly overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness and metastasis. This makes it an excellent target for the development of radiopharmaceuticals for both the diagnosis and therapy of prostate cancer.

This compound serves as an effective linker in these constructs. The butanoic acid chain provides spacing between the targeting ligand and the imaging reporter, which can be critical for maintaining the high binding affinity of the ligand. The phenyl group can be functionalized to further modulate the properties of the probe. A closely related analogue, 4-(p-iodophenyl)butyric acid, has been successfully used as an albumin-binding moiety in PSMA-targeted radioligands. This modification enhances the blood circulation time of the probe, leading to increased tumor uptake and improved imaging contrast. The structural similarity of this compound suggests its potential for similar applications, where the phenyl ring could be modified to include an albumin-binding group.

The general strategy for developing a PSMA-targeted imaging probe using this compound would involve the following steps:

Solid-phase synthesis of a peptide or small molecule ligand that targets PSMA.

Incorporation of this compound as a linker during the synthesis.

Conjugation of a chelating agent to the deprotected amine of the linker.

Radiolabeling of the chelator with a suitable radionuclide.

This modular approach allows for the systematic optimization of each component of the molecular probe to achieve the desired properties for effective disease detection and visualization. The versatility of this compound makes it a valuable tool in the development of a wide range of targeted molecular probes for various diseases.

Methodologies for Radiolabeling of Conjugates for Biomedical Imaging

Radiolabeling is the process of attaching a radioactive isotope (radionuclide) to a molecule. In the context of biomedical imaging, radiolabeled molecular probes are used in techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) to visualize and quantify biological processes in vivo. The choice of radionuclide and the radiolabeling methodology are critical for the successful development of a radiopharmaceutical.

For conjugates containing this compound, the radiolabeling process typically targets a chelating agent that has been attached to the linker. A chelator is a molecule that can form multiple bonds to a single metal ion, effectively sequestering it. The choice of chelator is dependent on the radionuclide to be used.

Radiolabeling with Gallium-68 for PET Imaging:

Gallium-68 (⁶⁸Ga) is a positron-emitting radionuclide that is widely used for PET imaging due to its convenient availability from a ⁶⁸Ge/⁶⁸Ga generator and its favorable decay characteristics. The radiolabeling of peptides and other small molecules with ⁶⁸Ga is typically achieved through the use of a chelator such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid).

The methodology for radiolabeling a conjugate containing a DOTA-functionalized 4-(4-aminophenyl)butanoic acid linker would generally involve the following steps:

The ⁶⁸Ga is eluted from the ⁶⁸Ge/⁶⁸Ga generator as ⁶⁸GaCl₃ in dilute hydrochloric acid.

The pH of the ⁶⁸Ga eluate is adjusted to an optimal range for chelation (typically pH 3.5-4.5 for DOTA).

The DOTA-conjugated probe is added to the buffered ⁶⁸Ga solution.

The reaction mixture is heated for a short period (e.g., 5-15 minutes at 95°C) to facilitate the chelation.

The radiolabeled product is then purified, often using a C18 solid-phase extraction cartridge, to remove any unchelated ⁶⁸Ga and other impurities.

The radiochemical purity of the final product is assessed using techniques like radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).

Radiolabeling with Technetium-99m for SPECT Imaging:

Technetium-99m (⁹⁹mTc) is the most commonly used radionuclide in diagnostic nuclear medicine for SPECT imaging. Similar to ⁶⁸Ga, ⁹⁹mTc is a metal and requires a chelator for stable attachment to a targeting molecule. A common chelator for ⁹⁹mTc is HYNIC (hydrazinonicotinamide), which can be conjugated to the amine group of the deprotected 4-(4-aminophenyl)butanoic acid linker.

A typical radiolabeling procedure with ⁹⁹mTc would be as follows:

The ⁹⁹mTc is obtained from a ⁹⁹Mo/⁹⁹mTc generator as sodium pertechnetate (B1241340) (Na[⁹⁹mTcO₄]).

The technetium is reduced from its +7 oxidation state to a lower, more reactive state, typically using a reducing agent like stannous chloride.

The HYNIC-conjugated probe is added to the reduced ⁹⁹mTc solution, along with co-ligands that help to stabilize the technetium complex.

The reaction is often performed at an elevated temperature for a specific duration.

The final radiolabeled product is purified and its radiochemical purity is determined.

The data in the table below summarizes key aspects of these radiolabeling methodologies.

| Radionuclide | Imaging Modality | Common Chelator | Key Labeling Conditions |

| Gallium-68 (⁶⁸Ga) | PET | DOTA, NODAGA | pH 3.5-4.5, Heating (95°C) |

| Technetium-99m (⁹⁹mTc) | SPECT | HYNIC | Reduction of Tc(VII), Co-ligands |

The development of robust and efficient radiolabeling methods is crucial for the clinical translation of novel molecular imaging probes. The use of this compound as a linker provides a versatile platform for the incorporation of various chelators, enabling the labeling of targeted probes with a wide range of radionuclides for both diagnostic and therapeutic applications.

Advanced Functionalization and Derivatization Studies of Fmoc 4 4 Aminophenyl Butanoic Acid

Chemical Modification of the Phenyl and Butanoic Acid Moieties for Diverse Reactivities

The structure of Fmoc-4-(4-aminophenyl)butanoic acid presents two primary sites for chemical modification beyond the terminal functional groups: the aromatic phenyl ring and the aliphatic butanoic acid backbone. These sites allow for the introduction of additional functionalities, fine-tuning the molecule's steric and electronic properties.

The butanoic acid moiety's carboxylic acid group is a key handle for derivatization, most commonly through amide bond formation with primary or secondary amines. This reaction is typically facilitated by standard peptide coupling reagents. Alternatively, the carboxylic acid can be reduced to a primary alcohol, introducing a different type of nucleophilic handle for subsequent reactions such as etherification or esterification, thereby expanding its synthetic utility.

The phenyl ring offers a scaffold for electrophilic aromatic substitution reactions. By introducing activating or deactivating groups onto the ring, its reactivity can be tailored. A more advanced strategy involves using pre-functionalized analogues. For instance, the synthesis of related compounds like Fmoc-(S)-3-amino-4-(4-iodophenyl)butyric acid introduces a halogen atom (iodine) onto the phenyl ring. researchgate.net This iodo-group serves as a versatile anchor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), enabling the attachment of a wide array of substituents, including alkyl, aryl, and alkyne groups. This approach dramatically increases the structural diversity achievable from this core scaffold.

Table 1: Strategies for Chemical Modification

| Molecular Moiety | Reaction Type | Reagents/Conditions | Resulting Functionality |

| Butanoic Acid | Amide Coupling | Carbodiimides (EDC), HATU | Amide Bond |

| Reduction | BH₃•THF, LiAlH₄ | Primary Alcohol | |

| Phenyl Ring | Halogenation | I₂, NIS | Iodo-substituent |

| Cross-Coupling | Pd catalyst, boronic acids | Aryl/Alkyl Substituent |

Synthesis of Polyfunctional Linkers and Heterobifunctional Cross-Linkers

This compound is intrinsically a heterobifunctional cross-linker, possessing two distinct reactive functional groups: a carboxylic acid and a protected primary amine. unb.ca The key to its utility lies in the orthogonal nature of these groups. The carboxylic acid can be activated and reacted with a nucleophile (such as an amine on a target molecule) while the Fmoc-protected amine remains inert.

Following this initial conjugation, the Fmoc group can be selectively removed under mild basic conditions (e.g., using piperidine) to reveal the primary aromatic amine. nih.gov This newly exposed amine is then available for a second, distinct chemical transformation, such as acylation or reaction with an isothiocyanate. This step-wise reactivity allows for the controlled, directional linking of two different molecules. This molecule is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can serve as part of the linker connecting a protein-of-interest ligand to an E3 ligase ligand. nih.gov

Table 2: Orthogonal Functional Groups for Cross-Linking

| Functional Group | Protecting Group | Deprotection Condition | Reactive Towards |

| Carboxylic Acid | None | N/A (Activation with EDC/HATU) | Amines |

| Aromatic Amine | Fmoc | 20% Piperidine (B6355638) in DMF | Carboxylic acids, Isocyanates |

Incorporation into Functionalized Polymer Systems for Material Science Applications

The bifunctional nature of 4-(4-aminophenyl)butanoic acid, the parent molecule of the Fmoc-protected compound, makes it an ideal monomer for the synthesis of functionalized polymers, particularly aromatic polyamides. sigmaaldrich.com Polyamides are a class of high-performance polymers known for their thermal stability and mechanical strength, properties imparted by the rigid aromatic rings and strong intermolecular hydrogen bonding between amide linkages.

The synthetic process would involve the deprotection of the Fmoc group to liberate the primary amine. The resulting monomer, 4-(4-aminophenyl)butanoic acid, possesses both an amine and a carboxylic acid group, allowing it to undergo self-condensation polymerization. In this reaction, the amine group of one monomer attacks the activated carboxylic acid of another, forming an amide bond and elongating the polymer chain. This process can be driven by heat or catalyzed to produce high molecular weight polymers. nih.govresearchgate.net

The resulting polyamide would feature a unique structure with a phenyl group directly in the polymer backbone and a flexible three-carbon aliphatic spacer (the propyl part of the original butanoic acid). This combination of rigid and flexible segments would influence the polymer's material properties, such as its glass transition temperature, solubility, and crystallinity. The presence of the phenyl ring also offers a site for post-polymerization modification, allowing for the tuning of the material's surface properties or the attachment of other functional molecules.

Table 3: Potential Polymerization Strategies

| Polymerization Method | Monomer | Key Reaction | Resulting Polymer |

| Self-Condensation | 4-(4-aminophenyl)butanoic acid | Polycondensation | Aromatic Polyamide |

| Copolymerization | 4-(4-aminophenyl)butanoic acid + Diacid/Diamine | Polycondensation | Aromatic Copolyamide |

Investigation of Azo Conjugates Derived from the Aminophenyl Moiety

The primary aromatic amine of 4-(4-aminophenyl)butanoic acid is a precursor for the synthesis of azo compounds, which are molecules characterized by a nitrogen-nitrogen double bond (-N=N-) that chromatically links two aromatic rings. nih.gov These compounds are of significant interest as dyes, pigments, and functional reporters. jbiochemtech.comresearchgate.net

The synthesis of an azo conjugate from this starting material involves a two-step process:

Diazotization: After removal of the Fmoc protecting group, the resulting free amine on the phenyl ring is converted into a diazonium salt. This is achieved by treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl), at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. nih.govresearchgate.net

Azo Coupling: The highly reactive diazonium salt is then immediately reacted with a second aromatic molecule that is electron-rich, known as a coupling component. nih.gov Typical coupling components include phenols, anilines, or other activated aromatic systems. The diazonium salt acts as an electrophile in an electrophilic aromatic substitution reaction, forming the stable azo bond and creating the final azo conjugate. researchgate.net

The butanoic acid portion of the molecule remains intact throughout this process, providing a carboxylic acid handle on the final dye. This handle is crucial for applications requiring covalent attachment of the chromophore to substrates such as polymers, biomolecules, or surfaces. The specific color and photophysical properties of the resulting azo dye can be precisely tuned by changing the chemical structure of the coupling component. jbiochemtech.com

Analytical and Spectroscopic Methodologies for Research Characterization of Fmoc 4 4 Aminophenyl Butanoic Acid and Its Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of Fmoc-4-(4-aminophenyl)butanoic acid. By providing information about the chemical environment of individual atoms, NMR allows for the unambiguous assignment of the molecule's complex architecture.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignments

One-dimensional ¹H and ¹³C NMR spectra provide foundational information for the structural confirmation of this compound.

The ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the fluorenyl, phenyl, and butanoic acid moieties. The aromatic protons of the Fmoc group typically appear as a complex multiplet pattern in the downfield region, usually between 7.3 and 7.8 ppm. The protons on the phenyl ring also resonate in this aromatic region. The protons of the butanoic acid chain appear at distinct chemical shifts, with the methylene (B1212753) group adjacent to the carboxylic acid being the most deshielded.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbons of the Fmoc protecting group and the carboxylic acid are readily identifiable by their characteristic downfield shifts. The numerous aromatic carbons of the fluorenyl and phenyl groups, as well as the aliphatic carbons of the butanoic acid chain and the fluorenyl group, all present signals at specific chemical shifts, allowing for a complete carbon skeleton assignment.

Interactive Data Table: Representative NMR Spectral Data

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Fmoc-CH | Typically ~4.2 | Typically ~47 |

| Fmoc-CH₂ | Typically ~4.5 | Typically ~67 |

| Fmoc Aromatic CH | Typically 7.3-7.8 | Typically 120-144 |

| Fmoc Carbonyl C=O | N/A | Typically ~156 |

| Phenyl Aromatic CH | Typically 7.0-7.4 | Typically 118-140 |

| Butanoic Acid α-CH₂ | Typically ~2.3 | Typically ~34 |

| Butanoic Acid β-CH₂ | Typically ~1.9 | Typically ~27 |

| Butanoic Acid γ-CH₂ | Typically ~2.5 | Typically ~35 |

| Butanoic Acid C=O | N/A | Typically ~178 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Application of Two-Dimensional NMR Techniques (COSY, NOESY, HMQC, HMBC)

To unravel the intricate connectivity and spatial relationships within this compound and its conjugates, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.net

COSY (Correlation Spectroscopy) : This experiment is crucial for identifying proton-proton coupling networks. youtube.comyoutube.com It reveals which protons are adjacent to each other in the molecular structure, which is invaluable for assigning the protons of the butanoic acid chain and for differentiating the spin systems within the aromatic rings. youtube.comyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close to each other in space, even if they are not directly bonded. This is particularly useful for determining the three-dimensional conformation of the molecule and its conjugates.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate proton signals with the carbon atoms to which they are directly attached. youtube.comyoutube.com This provides a direct link between the ¹H and ¹³C NMR spectra, greatly simplifying the assignment of the carbon signals. youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is a powerful tool that reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comyoutube.com This long-range connectivity information is critical for piecing together the entire molecular framework, especially for connecting the different structural fragments, such as linking the butanoic acid chain to the phenyl ring and the Fmoc group to the amino function. youtube.comyoutube.com

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound, providing precise molecular weight information and insights into the molecule's structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule with a very high degree of accuracy. nih.gov This precision allows for the calculation of the elemental composition, confirming the molecular formula of C₂₅H₂₃NO₄. iris-biotech.de This level of certainty is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, a common challenge in the analysis of complex organic molecules. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution-Phase Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound directly from solution. nih.govekb.eg ESI-MS typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the straightforward determination of the molecular weight. nih.gov This technique is also highly compatible with liquid chromatography, enabling the analysis of complex mixtures and the characterization of conjugates. nih.govekb.eg

Interactive Data Table: Mass Spectrometry Data

| Technique | Information Obtained | Typical Observation for this compound |

| HRMS | Elemental Composition | C₂₅H₂₃NO₄ |

| ESI-MS (Positive Mode) | Molecular Weight | [M+H]⁺ at m/z 402.16 |

| ESI-MS (Negative Mode) | Molecular Weight | [M-H]⁻ at m/z 400.15 |

Chromatographic Techniques for Purity Assessment and Separation of Complex Mixtures

Chromatographic methods are fundamental for assessing the purity of this compound and for the separation of this compound from reaction byproducts or within complex mixtures of its conjugates.

High-Performance Liquid Chromatography (HPLC) is the most commonly used chromatographic technique for this purpose. A reversed-phase HPLC method, typically employing a C18 column, is effective for separating the relatively nonpolar Fmoc-protected compound from more polar impurities. A gradient elution system, often using a mixture of water and acetonitrile (B52724) with an additive like trifluoroacetic acid (TFA), allows for the efficient separation and quantification of the target compound. The purity is determined by integrating the peak area of the main compound relative to the total peak area in the chromatogram. For preparative applications, HPLC can be scaled up to isolate and purify larger quantities of the compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of Fmoc-protected amino acids, ensuring purity and quantifying concentration. For this compound, a reversed-phase HPLC method is typically employed.

Detailed research findings from studies on a wide range of N-Fmoc-amino acids demonstrate that these compounds can be effectively separated and quantified with high precision. The method generally involves a C18 column and a gradient elution system, often using a mixture of an aqueous solvent (like water with an acidic modifier such as trifluoroacetic acid) and an organic solvent (commonly acetonitrile). nih.govphenomenex.comgoogle.com Detection is most effectively achieved using a UV detector, as the fluorenylmethoxycarbonyl (Fmoc) group has a strong chromophore. tec5usa.com The typical detection wavelength for Fmoc-containing compounds is around 265 nm, but can also be monitored at other wavelengths such as 220 nm or 301 nm. google.comnih.gov

The retention time of this compound would be characteristic of its polarity, influenced by the phenylbutanoic acid moiety and the large, nonpolar Fmoc group. Quantitation is achieved by creating a calibration curve with standards of known concentration and integrating the peak area of the analyte. The limit of quantification for Fmoc-amino acid derivatives has been shown to be in the picomole range. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Example Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |

| Gradient | 30-100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Column Temperature | 25 °C |

Note: This table is illustrative and based on common methods for similar compounds, as specific published data for this compound is limited.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Coupled Separation and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry, making it ideal for the identification of this compound and its conjugates. Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is determined.

For this compound (molecular weight: 401.46 g/mol ), in positive ion mode, one would expect to observe the protonated molecule [M+H]⁺ at an m/z of approximately 402.5. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of around 400.4.

When this compound is conjugated to other molecules, such as amino acids or peptides, the m/z value will increase correspondingly, allowing for the confirmation of successful conjugation. Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. A characteristic fragmentation pattern for Fmoc-protected peptides involves the loss of the Fmoc group (a neutral loss of 222.1 Da). nih.gov

Table 2: Expected LC-MS Ions for this compound

| Ion Species | Expected m/z |

| [M+H]⁺ | ~402.5 |

| [M+Na]⁺ | ~424.4 |

| [M-H]⁻ | ~400.4 |

Note: These values are theoretical calculations. Observed values in an experiment may vary slightly.

UV-Visible Spectroscopy for Electronic Transition Analysis and Concentration Determination

UV-Visible spectroscopy is a valuable tool for analyzing compounds containing chromophores. The Fmoc group in this compound contains a fluorene (B118485) moiety, which is highly active in the UV region. The UV spectrum of an Fmoc-protected amino acid typically shows characteristic absorbance maxima. rsc.org These arise from the π-π* electronic transitions within the aromatic system of the fluorene group.

This technique is also widely used for determining the concentration of Fmoc-protected species. A common method involves the cleavage of the Fmoc group with a base such as piperidine (B6355638). The resulting dibenzofulvene-piperidine adduct exhibits strong absorbance maxima, often around 289 nm and 301 nm. nih.gov By measuring the absorbance at these wavelengths and using the Beer-Lambert law with a known molar extinction coefficient, the concentration of the original Fmoc-containing compound can be accurately determined.

Table 3: Characteristic UV Absorbance Data for Fmoc-Adducts

| Species | Wavelength (λmax) | Molar Absorptivity (ε) |

| Dibenzofulvene-piperidine adduct | ~289.8 nm | ~6089 L mol⁻¹ cm⁻¹ |

| Dibenzofulvene-piperidine adduct | ~301.0 nm | ~8021 L mol⁻¹ cm⁻¹ |

Source: nih.gov. This data is for the cleaved Fmoc-adduct used in quantification assays.

Theoretical and Computational Chemistry Approaches for Molecular Understanding

In the absence of extensive experimental data, theoretical and computational methods can provide significant insights into the molecular properties of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations could predict its optimized geometry, vibrational frequencies (to compare with experimental IR and Raman spectra), and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

Building upon DFT calculations, Molecular Electrostatic Potential (MEP) maps can be generated. An MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is crucial for predicting how the molecule will interact with other species, for instance, identifying the sites most susceptible to chemical reaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within the molecule. It examines charge transfer interactions between filled donor and empty acceptor orbitals, quantifying their stabilization energies. For this compound, NBO analysis could elucidate the nature of the amide bond, the delocalization of electrons within the aromatic rings, and intramolecular hydrogen bonding, thereby offering a deeper understanding of its structure and stability.

Future Perspectives and Emerging Research Avenues for Fmoc 4 4 Aminophenyl Butanoic Acid

Innovations in Bioconjugation Chemistry for Next-Generation Targeted Therapeutics

The field of targeted therapeutics is rapidly evolving, with a demand for chemical linkers that offer precision, stability, and controlled release of therapeutic agents. Fmoc-4-(4-aminophenyl)butanoic acid is emerging as a key component in this area, particularly in the construction of Antibody-Drug Conjugates (ADCs). chemimpex.com ADCs are a powerful class of cancer therapeutics that use a monoclonal antibody to deliver a highly potent cytotoxic agent directly to tumor cells. The linker connecting the antibody and the payload is critical to the ADC's success. fujifilm.com

The structure of this compound makes it an ideal linker precursor. After its incorporation into a peptide or direct attachment to a payload, the Fmoc group can be cleanly removed to reveal a primary amine. This amine can then be coupled to an antibody, while the carboxylic acid end of the molecule is attached to the cytotoxic drug. This bifunctionality allows for the precise and stable linkage of biomolecules. chemimpex.combroadpharm.com Research indicates its utility in bioconjugation processes to create targeted therapies that improve treatment precision. chemimpex.com

Future research is focused on leveraging this compound in more advanced bioconjugation strategies. This includes its potential application in Proteolysis-Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. broadpharm.com The butanoic acid chain provides spacing and flexibility, which is crucial for the PROTAC to effectively bring the target protein and an E3 ubiquitin ligase together. Innovations in linker chemistry are a key determinant of the safety and potency of such conjugates. fujifilm.com

Advancements in Peptide and Protein Engineering Through Non-Canonical Amino Acid Incorporation

The incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a powerful strategy to create molecules with novel or enhanced properties. nih.govmdpi.com this compound serves as a crucial building block for introducing a unique side chain into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS). chemimpex.comnih.gov The Fmoc protecting group is standard in SPPS, allowing for the stepwise assembly of amino acids into a peptide chain. nih.gov

Emerging research focuses on using ncAAs to create peptidomimetics—molecules that mimic the structure and function of natural peptides but with superior pharmacological properties. mdpi.com The incorporation of this compound can influence the structural and functional diversity of peptides, leading to the development of new antimicrobial peptides or agents that can disrupt specific protein-protein interactions implicated in disease. nih.govresearchgate.net

Exploration in Novel Material Science Applications and Responsive Systems

The versatility of this compound extends beyond biomedicine into the realm of material science. The compound is used to create functionalized polymers and advanced materials for applications such as controlled-release drug delivery systems. chemimpex.com When incorporated into a polymer backbone or grafted onto a material surface, the compound imparts unique chemical properties.

After the removal of the Fmoc group, the exposed amine and the terminal carboxylic acid can participate in polymerization reactions or serve as anchor points for attaching other molecules. The rigid phenyl group and the flexible butanoic acid chain can influence the physical properties of the resulting material, such as its hydrophobicity, mechanical strength, and self-assembly behavior.

An exciting future direction is the development of "smart" or responsive materials. These are materials that change their properties in response to specific environmental stimuli, such as pH, temperature, or the presence of a particular biomolecule. For example, a hydrogel functionalized with this compound could be designed to swell or collapse at a certain pH, triggering the release of an encapsulated drug. The phenyl ring could also be used to create materials that respond to light or that can be loaded with aromatic drug molecules through non-covalent interactions.

Development of Advanced Analytical Tools and Methodologies for Complex Biological Systems

As increasingly complex molecules are designed using building blocks like this compound, the need for advanced analytical tools to characterize them becomes paramount. The successful incorporation of an ncAA into a peptide or its conjugation to a protein must be verified with high precision.

High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the identity and structure of these modified biomolecules. nih.gov For instance, specialized NMR techniques are required to generate the atomic descriptions needed to determine the 3D structure of peptides containing ncAAs. researchgate.netnih.gov Furthermore, computational tools, such as deep learning models, are being developed to accurately predict the structures of peptides containing non-canonical residues, which is crucial for understanding their function. biorxiv.org

A specific analytical method leverages the Fmoc group itself. A technique has been developed to accurately quantify Fmoc-protected peptides immobilized on various biomaterials, including nanoparticles and hydrogels. nih.gov The method involves the base-catalyzed removal of the Fmoc group, which releases a molecule called dibenzofulvene. This molecule can be precisely quantified using high-performance liquid chromatography (HPLC), and because the release is stoichiometric, it allows for a direct calculation of the peptide concentration on the material surface. nih.gov This circumvents the need for challenging surface analysis techniques and provides a straightforward way to characterize novel functionalized materials. nih.gov

| Research Area | Emerging Application/Innovation | Potential Impact |

|---|---|---|

| Bioconjugation Chemistry | Development of advanced linkers for Antibody-Drug Conjugates (ADCs) and PROTACs. chemimpex.combroadpharm.com | More precise and potent targeted cancer therapies with reduced side effects. chemimpex.comfujifilm.com |

| Peptide and Protein Engineering | Incorporation as a non-canonical amino acid (ncAA) to create peptidomimetics. mdpi.com | Development of novel peptide drugs with enhanced stability, bioavailability, and therapeutic function. mdpi.combiorxiv.org |

| Material Science | Creation of functionalized polymers and responsive hydrogels for drug delivery. chemimpex.com | Advanced "smart" materials capable of controlled and stimulus-triggered therapeutic release. |

| Analytical Tools | Use of NMR, mass spectrometry, and Fmoc-release assays for characterization and quantification. nih.govnih.gov | Improved quality control and deeper understanding of complex, modified biomolecules and materials. researchgate.net |

Q & A

Basic Research Questions

Q. How can Fmoc-4-(4-aminophenyl)butanoic acid be synthesized with high purity?

- Methodological Answer : The compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:

- Protection : The amino group of 4-(4-aminophenyl)butanoic acid is protected with the Fmoc group to prevent unwanted side reactions during coupling .

- Coupling : Activated esters (e.g., HBTU/DIPEA) facilitate amide bond formation with subsequent amino acids or resins.

- Purification : Reverse-phase HPLC with C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% TFA) ensures >95% purity. Mass spectrometry (MS) validates molecular weight (C19H19NO4, MW: 325.36 g/mol) .

Q. What are the optimal storage conditions to maintain stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. Lyophilized forms are stable for >12 months, while solutions in DMF or DMSO should be used within 1–2 weeks to avoid decomposition .

Advanced Research Questions

Q. How does the Fmoc group influence the compound’s interaction with biological targets?

- Methodological Answer : The Fmoc moiety enhances lipophilicity, improving membrane permeability in cellular assays. However, it may sterically hinder interactions with enzyme active sites. To study this:

- Perform competitive binding assays with and without Fmoc deprotection (using 20% piperidine in DMF).

- Compare IC50 values against targets like kynurenine-3-hydroxylase (linked to neuroprotection) to quantify steric effects .

Q. How can structural analogs of this compound be designed for enhanced bioactivity?

- Methodological Answer :

- Analog Design : Replace the phenyl group with halogenated (e.g., 4-chlorophenyl) or electron-donating substituents (e.g., methoxy) to modulate electronic properties.

- Activity Comparison :

| Analog | Structural Feature | Bioactivity (IC50) |

|---|---|---|

| Fmoc-4-(3-chlorophenyl)butanoic | Chlorine enhances reactivity | 12 nM (COX-2) |

| Fmoc-4-(2-methoxyphenyl)butanoic | Methoxy improves solubility | 45 nM (Kynureninase) |

| Data derived from enzyme inhibition assays in and . |

Q. What advanced spectroscopic techniques resolve ambiguities in structural characterization?

- Methodological Answer :

- NMR : 2D-COSY and HSQC confirm regiochemistry of the aminophenyl group (e.g., 7.2–7.4 ppm aromatic protons) .

- FT-IR : Peaks at 1710 cm⁻¹ (C=O, Fmoc) and 1650 cm⁻¹ (amide I) validate functional groups.

- High-Resolution MS : Exact mass (<2 ppm error) distinguishes from isomers like Fmoc-3-(4-aminophenyl)butanoic acid .

Q. How can researchers address discrepancies in reported biological activities?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, temperature). Standardize protocols:

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics under controlled buffer conditions (pH 7.4, 25°C).

- Validate findings across multiple cell lines (e.g., SH-SY5Y for neuroprotection vs. HepG2 for cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.